molecular formula C12H17B B3052532 2-Bromo-1,4-diisopropylbenzene CAS No. 42196-29-2

2-Bromo-1,4-diisopropylbenzene

Cat. No.: B3052532
CAS No.: 42196-29-2
M. Wt: 241.17 g/mol
InChI Key: KSFMKBVDTMONEL-UHFFFAOYSA-N
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Description

2-Bromo-1,4-diisopropylbenzene is an organic compound with the molecular formula C12H17Br. It is a derivative of benzene, where two isopropyl groups and one bromine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents.

Scientific Research Applications

2-Bromo-1,4-diisopropylbenzene is used extensively in scientific research due to its unique properties. It finds applications in:

Safety and Hazards

Vapors and liquid of diisopropylbenzenes are irritating to eyes, mucous membrane, and upper respiratory tract and can cause headache, narcosis, and unconsciousness . Systemic effects can have a relatively long duration after exposure . Ingestion can be moderately to severely toxic . Liquid can cause defatting of skin and dermatitis .

Preparation Methods

2-Bromo-1,4-diisopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,4-diisopropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds via the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Chemical Reactions Analysis

2-Bromo-1,4-diisopropylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromine atom can be reduced to form 1,4-diisopropylbenzene.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-diisopropylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate can then react with various nucleophiles, leading to the formation of substituted benzene derivatives .

Comparison with Similar Compounds

2-Bromo-1,4-diisopropylbenzene can be compared with other similar compounds such as:

  • 1,2-Diisopropylbenzene
  • 1,3-Diisopropylbenzene
  • 1,4-Diisopropylbenzene
  • 1,2-Dibromobenzene
  • 1,3-Dibromobenzene
  • 1,4-Dibromobenzene

What sets this compound apart is the specific positioning of the bromine and isopropyl groups, which influences its reactivity and applications. For instance, the presence of the bromine atom at the 2-position makes it more reactive in electrophilic substitution reactions compared to its non-brominated counterparts .

Properties

IUPAC Name

2-bromo-1,4-di(propan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFMKBVDTMONEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474757
Record name 2,5-Diisopropyl-1-bromo-benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42196-29-2
Record name 2,5-Diisopropyl-1-bromo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,4-bis(propan-2-yl)benzene
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (75 mL was added to a solution of Intermediate 34 in EtOH (100 mL) at 0° C. After stirring for 10 min, iso-amylnitrite (100 mL) was then added and the mixture was stirred for another 70 min. H3PO2 (70 mL) was added slowly and the mixture was warmed to ambient temperature over 5 hours. After dilution with ethyl acetate and sodium bicarbonate solution, the organic layer was separated, dried and concentrated to give the title compound in a crude form (17 g). Purification of the crude product by Kugelrohr distillation gave the title compound in pure form (13 g, 44% yield over 4 steps from 1,3-di-iso-propyl-benzene) as a colorless oil:
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Synthesis routes and methods II

Procedure details

To a one-liter flask containing 243 parts of p-diisopropylbenzene, 300 parts of carbon tetrachloride and 2.5 parts of iron powder is added dropwise 240 parts of bromine and sufficient carbon tetrachloride to make 180 parts of solution during seven hours at a temperature of -5°C. The solution is decanted from the residual ferric bromide and washed twice with 3N HCl. The carbon tetrachloride is removed under reduced pressure. A solution of 40 parts potassium hydroxide in two hundred parts of ethyl alcohol is added and refluxed 0.5 hr. The solution is poured into water, separated, washed with dilute hydrochloric acid, dilute sodium bisulfite solution and water, and dried. The solvent is removed and the 2-bromo-1,4-diisopropylbenzene distilled, bp 142°C at 25 mm, nD25 1.5292.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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